4-(Hexylsulfanyl)butan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
93072-53-8 |
|---|---|
Molecular Formula |
C10H20OS |
Molecular Weight |
188.33 g/mol |
IUPAC Name |
4-hexylsulfanylbutan-2-one |
InChI |
InChI=1S/C10H20OS/c1-3-4-5-6-8-12-9-7-10(2)11/h3-9H2,1-2H3 |
InChI Key |
FMZFRWUTJALTOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Hexylsulfanyl Butan 2 One and Analogous Thioether Ketones
Mechanistic Insights into Carbon-Sulfur Bond Formation Strategies
The formation of the C-S bond in keto thioethers can be achieved through various mechanistic pathways, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
Dehydrative Thioetherification from Alcohol Precursors
A prominent and atom-economical approach to thioether synthesis involves the direct dehydrative coupling of alcohols and thiols, where water is the only byproduct. chemrevlett.com This transformation can be catalyzed by a range of transition metals or proceed under metal-free acidic conditions. chemrevlett.comresearchgate.net
Mechanistically, acid-catalyzed dehydrative substitution often proceeds via an SN1-type pathway. The alcohol is protonated by the acid catalyst, forming a good leaving group (water). Subsequent departure of water generates a carbocation intermediate, which is then trapped by the thiol nucleophile. nih.gov For example, catalysts like triflic acid or recyclable NAFION® have been effectively used for this purpose. researchgate.netdntb.gov.ua
Transition-metal catalysts, including those based on zinc, molybdenum, gallium, copper, and palladium, offer alternative pathways. chemrevlett.com Some proposed mechanisms involve the activation of the alcohol by the metal center. For instance, a molybdenum-catalyzed reaction may proceed through the oxidation of the alcohol to a ketone intermediate, followed by the nucleophilic attack of the thiol. chemrevlett.com In other cases, such as with palladium catalysis, the reaction may involve the formation of a cationic palladium complex that facilitates the nucleophilic substitution. chemrevlett.com
Table 1: Comparison of Catalysts for Dehydrative Thioetherification
| Catalyst System | Substrate Scope | Key Mechanistic Feature | Reference |
|---|---|---|---|
| ZnI₂ | Benzylic alcohols, various thiols | Lewis acid activation of alcohol | chemrevlett.com |
| MoO₂(acac)₂ | Alcohols and thiophenol | Oxidation to ketone intermediate | chemrevlett.com |
| Ga(OTf)₃ | Benzylic/allylic alcohols, heteroaromatic thiols | Formation of oxocarbenium ion | chemrevlett.com |
| Cu(OTf)₂ | Primary, secondary, and tertiary (hetero)benzyl alcohols | Lewis acid catalysis, C-O bond cleavage | chemrevlett.comnih.gov |
| PdCl₂(MeCN)₂ | Benzhydrol, thiosalicylic acid | Formation of cationic Pd(II) complex | chemrevlett.com |
Thiol-Free Routes Utilizing Surrogates
The use of thiols in synthesis presents practical challenges due to their foul odor and susceptibility to oxidation. nih.govresearchgate.net To circumvent these issues, thiol-free methodologies employing stable and odorless sulfur surrogates have been developed.
Xanthates (ROCS₂K) are effective thiol surrogates that can be used in the synthesis of both dialkyl and alkyl aryl thioethers under transition-metal-free conditions. nih.govmdpi.com The reaction likely proceeds through the formation of a xanthate intermediate via nucleophilic substitution of an alkyl or aryl halide, which then leads to the desired thioether. mdpi.comresearchgate.net This approach offers a broad substrate scope and good functional group tolerance. nih.gov
Isothiouronium salts represent another class of stable, crystalline thiol surrogates. rsc.org They enable a stereoselective, thiol-free protocol for the synthesis of thioethers from alcohols, proving tolerant of a wide array of functional groups and applicable in late-stage functionalization of complex molecules. rsc.org
Radical and Nucleophilic Pathway Considerations
The thiol-ene reaction is a powerful and versatile method for C-S bond formation, proceeding via either a radical or a nucleophilic pathway. wikipedia.orgsci-hub.se The choice of initiator or catalyst dictates the operative mechanism.
The radical-mediated thiol-ene reaction is typically initiated by light, heat, or a radical initiator (e.g., AIBN). wikipedia.orgacsgcipr.org This process involves the generation of a thiyl radical (RS•), which adds to an alkene (the 'ene'). This addition occurs in an anti-Markovnikov fashion, creating a carbon-centered radical that then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. wikipedia.orgsci-hub.sethieme-connect.de This pathway is highly efficient for producing linear thioethers. sci-hub.se Visible-light photoredox catalysis has emerged as a green and efficient way to initiate these reactions under mild conditions. encyclopedia.pub
The nucleophilic pathway , also known as a thia-Michael addition, is catalyzed by a base or a nucleophile. wikipedia.orgsci-hub.se The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then undergoes a conjugate addition to an electron-deficient alkene, such as an α,β-unsaturated ketone. sci-hub.se Like the radical pathway, this also results in an anti-Markovnikov addition product. wikipedia.org
Beyond the classic thiol-ene reaction, other radical pathways exist. For instance, aryl alkyl thioethers can serve as precursors to carbon-centered alkyl radicals under electroreductive conditions, enabling desulfurative C-H and C-C bond formation. chemrxiv.orgchemrxiv.org Another approach involves a radical-nucleophilic aromatic substitution (SRN1) mechanism, which can be initiated through the formation of an electron donor-acceptor (EDA) complex. scispace.comnih.gov
Ketone Functionalization for Thioether Integration
An alternative strategy to building keto thioethers involves introducing the thioether moiety onto a precursor already containing the ketone functionality or a latent ketone equivalent.
Deacylative Thiolation Processes
The retro-Claisen reaction provides a strategic method for C-C bond cleavage in 1,3-dicarbonyl compounds, which can be harnessed to synthesize ketones. researchgate.netcolab.ws This reaction, typically promoted by base, involves the nucleophilic addition of an alkoxide or hydroxide (B78521) to one of the carbonyl groups, forming a tetrahedral intermediate. Subsequent cleavage of the C-C bond yields an ester and a ketone enolate. acs.org
In the context of thioether synthesis, this strategy can be adapted. By reacting an appropriately substituted β-diketone with a thiol-based nucleophile under conditions that promote a retro-Claisen type cleavage, it is possible to generate a γ-keto thioether. Researchers at Waseda University have developed a one-pot method transforming aromatic ketones into various functionalized compounds, including thioethers, through a sequential Claisen and retro-Claisen process. waseda.jp This approach enhances the utility of ketones in synthesis by overcoming the difficulty of cleaving their stable C-C bonds. waseda.jp
Transition-Metal-Catalyzed Strategies for Keto Thioether Synthesis
Transition-metal catalysis offers a diverse and powerful toolkit for synthesizing keto thioethers, often with high efficiency and selectivity.
Palladium and gold catalysts have been used in tandem to devise an atom-efficient synthesis of keto thioethers. researchgate.net The proposed mechanism involves a regioselective thiol attack on a propargylic alcohol, followed by a 1,2-shift to form an α-sulfenylated ketone. researchgate.net Palladium catalysis is also central to the Liebeskind-Srogl cross-coupling, which can utilize thioesters for C-C bond formation, and by extension, C-S bond manipulations. dicp.ac.cn Furthermore, photoredox/nickel dual catalysis enables the thioetherification of aryl bromides by generating thiyl radicals via a hydrogen-atom transfer (HAT) process. acs.org
Copper-catalyzed reactions are also prevalent. For instance, Cu(II) catalysts can mediate the reaction of α-keto thioesters with azides, leading to C-S bond cleavage under certain conditions. dicp.ac.cn A visible-light-induced copper-catalyzed radical relay reaction of allylic alcohols with sulfonium (B1226848) salts provides access to distal keto thioether derivatives through C-S bond cleavage and a 1,2-aryl migration. rsc.org
Other metals like iridium have been used to catalyze the insertion of carbenoids from sulfoxonium ylides into the S-H bond of thiols, yielding β-keto thioethers. researchgate.net Iron has also been employed for the thiolation of cycloalkyl hydroperoxides to produce distal keto-functionalized thioethers. rsc.org
Table 2: Selected Transition-Metal-Catalyzed Syntheses of Keto Thioethers
| Catalyst/Metal | Reaction Type | Precursors | Product Type | Reference |
|---|---|---|---|---|
| Palladium/Gold | Tandem Catalysis (Click/Pinacol) | Propargylic alcohols, thiols | α-Keto thioethers | researchgate.net |
| Iridium | Carbene S-H Insertion | Sulfoxonium ylides, thiols | β-Keto thioethers | researchgate.net |
| Copper | Radical Relay Reaction | Allylic alcohols, sulfonium salts | Distal keto thioethers | rsc.org |
| Rhodium | C-H Thiolation | Aryl ketones, thiols | Aryl thioethers | pku.edu.cn |
| Nickel/Photoredox | Dual Catalysis | Aryl bromides, thiols | Aryl thioethers | acs.org |
Stereoselective Synthesis and Chiral Induction in Thioether Ketone Scaffolds
The synthesis of enantiomerically pure thioether ketones, including 4-(hexylsulfanyl)butan-2-one, represents a significant area of research in organic chemistry. The presence of a chiral center in these molecules can be crucial for their application in pharmaceuticals and as chiral building blocks in asymmetric synthesis. nih.govlboro.ac.uk The development of methodologies that allow for precise control over the stereochemistry at the carbon atom adjacent to the sulfur is therefore of high importance. These methods largely rely on asymmetric catalysis, employing chiral metal complexes, organocatalysts, or enzymes to induce stereoselectivity. researchgate.netbohrium.comoaepublish.com
A primary strategy for the enantioselective synthesis of β-thioether ketones is the asymmetric Michael addition of a thiol to an α,β-unsaturated ketone. nih.gov This reaction creates the key carbon-sulfur bond and the adjacent stereocenter simultaneously. The success of this approach hinges on the use of a chiral catalyst that can differentiate between the two prochiral faces of the enone. For instance, chiral lanthanide complexes, such as (R)-LaNa3tris(binaphthoxide) (LSB), have been demonstrated to be effective in catalyzing the conjugate addition of thiols to cyclic enones, affording the products in good yields and with notable enantiomeric ratios. nih.govbeilstein-journals.org While these systems have been primarily explored with cyclic substrates, the underlying principles of Lewis acid activation and chiral environment control are applicable to the synthesis of acyclic thioether ketones.
Organocatalysis has also proven to be a formidable tool for these transformations. Chiral amine catalysts, for example, can form a transient chiral iminium ion with the enone, which then directs the nucleophilic attack of the thiol from a specific face, leading to high enantioselectivity. Similarly, chiral phosphoric acids have been utilized to activate carbonyl compounds and facilitate enantioselective additions. bohrium.com An example is the highly enantioselective formation of cyclic N,S-ketals from the reaction of fluoroalkyl ketones with aminobenzenethiols, catalyzed by a chiral imidazoline-phosphoric acid catalyst. bohrium.com
Enzymatic methods provide a highly specific and environmentally benign alternative for creating chiral thioether ketones. researchgate.netrsc.org Ketoreductases (KREDs) have been successfully employed in the enantioselective reduction of β-keto sulfides to produce chiral β-hydroxy sulfides with excellent stereocontrol. researchgate.net Although this introduces a hydroxyl group, it establishes the stereocenter, and the resulting alcohol can be further manipulated chemically. This chemo-enzymatic approach combines the efficiency of enzymatic catalysis with the versatility of organic synthesis. researchgate.net
The table below presents a summary of different catalytic systems and their effectiveness in the stereoselective synthesis of thioether ketones and related chiral sulfur compounds.
| Catalyst/Method | Substrate Type | Product Type | Reported Enantiomeric/Diastereomeric Excess | Reference |
|---|---|---|---|---|
| (R)-LaNa3tris(binaphthoxide) (LSB) | Cyclic enones and thiols | Chiral thioethers | Good enantiomeric ratios | nih.govbeilstein-journals.org |
| Chiral Imidazoline-Phosphoric Acid | Fluoroalkyl ketones and aminobenzenethiols | Chiral cyclic N,S-ketals | High enantioselectivity | bohrium.com |
| Ketoreductases (KREDs) | β-Sulfinyl ketones | Chiral β-hydroxysulfides | Excellent stereoselectivity | researchgate.net |
| Chiral Rhodium Complexes | Prochiral ketones | Chiral alcohols | Up to 60% ee | researchgate.net |
| Chiral β-Amino Alcohols | Prochiral ketones | Chiral secondary alcohols | Moderate to high enantiomeric excesses | researchgate.net |
Another powerful strategy for chiral induction involves the use of a chiral sulfinyl group as an internal directing group. acs.org The chiral sulfoxide (B87167) can control the stereochemical outcome of reactions at neighboring positions, after which the sulfoxide can be reduced to the thioether. This approach has been effectively used in the addition of chiral sulfinylallyl anions to enones, demonstrating excellent control over the formation of new stereocenters. acs.org
For the specific synthesis of an enantiomerically enriched form of this compound, a potential route would involve the asymmetric conjugate addition of 1-hexanethiol (B106883) to methyl vinyl ketone. The selection of an appropriate chiral catalyst, be it a metal-based Lewis acid, an organocatalyst, or a biocatalyst, would be critical to achieving high enantiomeric excess in the final product.
Detailed Elucidation of Reaction Mechanisms and Kinetics
Kinetic Studies of C-S Bond Forming Reactions
The rate of C-S bond formation is subject to temperature variations, which can be described by the Arrhenius equation. copernicus.orgfrontiersin.org Generally, for many chemical reactions, an increase in temperature leads to a higher reaction rate. However, the effect of temperature on thiol-Michael additions can be complex. While higher temperatures can increase the reaction rate, they can also promote the reversibility of the reaction, particularly in non-polar environments. nih.govresearchgate.net
Kinetic studies on analogous systems provide insight into the activation energies involved. For instance, computational studies on the addition of methanethiol (B179389) to various α,β-unsaturated ketones have calculated activation energies (ΔG‡) for the rate-determining step. acs.orgnih.gov The activation energy for the addition of a thiolate anion to an enone can be disfavored by 2-6 kcal/mol when methyl groups are present on the C=C bond, indicating a sensitivity to the steric and electronic environment of the Michael acceptor. acs.orgnih.gov For radical-initiated thiol-ene reactions, activation barriers for propagation and chain-transfer steps are key controlling factors. acs.org In some cases, reactions can exhibit a negative activation energy, where the reaction rate decreases with increasing temperature; this is typical for barrierless reactions that rely on the capture of molecules in a potential well.
Table 1: Representative Activation Parameters for Thiol Addition Reactions Note: Data is for analogous model reactions, not specifically for 4-(Hexylsulfanyl)butan-2-one.
| Reaction | Reactants | Activation Energy (Ea) | Method |
| Thiolate Addition | MeS⁻ + Methyl Vinyl Ketone | ~13-15 kcal/mol | Computational (CBS-QB3) acs.orgnih.gov |
| Thiolate Addition | MeS⁻ + Substituted Enone | ~15-21 kcal/mol | Computational (CBS-QB3) acs.orgnih.gov |
| OH Radical Reaction | OH + Alkanes | 9-15 kJ/mol | Experimental psu.edu |
This table is illustrative and compiles data from related reaction types to provide a general understanding. Specific values for the synthesis of this compound are not available in the provided search results.
The synthesis of a β-keto sulfide (B99878) such as this compound via a base-catalyzed Michael addition proceeds through a well-defined reaction pathway involving distinct intermediates and transition states. mdpi.comnih.gov
Thiolate Formation: The reaction is initiated by a base, which deprotonates the hexanethiol to form a highly nucleophilic hexanethiolate anion. mdpi.comresearchgate.net
Nucleophilic Attack (Propagation): The thiolate anion attacks the β-carbon of the methyl vinyl ketone. This is typically the rate-determining step and involves a transition state where the C-S bond is partially formed. acs.orgnih.gov This addition results in a resonance-stabilized enolate intermediate. nih.govpnas.org
Proton Transfer (Chain Transfer): The enolate intermediate is a strong base and abstracts a proton from another molecule of hexanethiol (or another proton source in the medium). nih.gov This step regenerates the thiolate anion, which can then participate in another cycle, and yields the final product, this compound.
Catalytic Cycles and Mechanistic Roles of Metal Centers
Transition metals are widely used to catalyze C-S bond formation, offering alternative pathways that can provide higher efficiency and selectivity compared to uncatalyzed or base-catalyzed methods. acs.orgresearchgate.net Metals such as palladium, gold, copper, and nickel play crucial roles in activating either the thiol or the unsaturated substrate.
Palladium catalysts are highly effective for various C-S cross-coupling reactions, although their use in direct thiol-Michael additions is less common than for other metals. researchgate.net Typically, a palladium-catalyzed thioetherification follows a catalytic cycle involving:
Oxidative Addition: A low-valent Pd(0) species undergoes oxidative addition to a carbon-halogen or carbon-triflate bond of an appropriate precursor, forming a Pd(II) intermediate.
Transmetalation or Deprotonation: A thiolate, often pre-formed or generated in situ, displaces the halide on the palladium center. Alternatively, in C-H activation scenarios, a palladacycle is formed which then reacts with the sulfur source. rsc.org
Reductive Elimination: The final C-S bond is formed through reductive elimination from the Pd(II) complex, yielding the thioether product and regenerating the active Pd(0) catalyst. rsc.org
In the context of synthesizing β-keto sulfides, a Pd-catalyzed approach might involve the coupling of an enolate or a vinyl halide with a thiol. researchgate.net For example, palladium has been used to catalyze the sulfonylation of alkynoates with sodium sulfinates to produce γ-keto sulfones, a related transformation. nih.gov
Gold catalysts, particularly Au(I) and Au(III) complexes, have a strong affinity for unsaturated C-C bonds and are excellent Lewis acids for activating alkenes and alkynes toward nucleophilic attack. researchgate.netacs.orgorganic-chemistry.org The gold-catalyzed hydrothiolation of an enone like methyl vinyl ketone with hexanethiol would proceed via a different mechanism than palladium catalysis:
Alkene Activation: The gold catalyst coordinates to the C=C double bond of the enone, increasing the electrophilicity of the β-carbon.
Nucleophilic Attack: The neutral thiol attacks the activated alkene-gold complex. This can proceed with anti-Markovnikov selectivity. researchgate.netorganic-chemistry.org
Protonolysis/Product Release: A proton transfer step releases the final thioether product and regenerates the active gold catalyst.
Theoretical studies on gold-catalyzed hydrothiolation of alkenes suggest that the pathway leading to the anti-Markovnikov product is kinetically favored. rsc.org Soluble and heterogenized gold complexes have been shown to catalyze the hydrothiolation of electron-deficient olefins with high yields and selectivity. researchgate.net
Copper and nickel complexes are cost-effective and efficient catalysts for C-S bond formation. researchgate.netsemanticscholar.org Their catalytic cycles can vary depending on the reactants and conditions.
Copper Catalysis: Copper-catalyzed thioetherification often involves a Cu(I)/Cu(III) or a Cu(I)/Cu(II) cycle. A common pathway for coupling an aryl halide with a thiol involves:
Coordination of the thiolate to the copper center.
Oxidative addition of the aryl halide to form a Cu(III) intermediate.
Reductive elimination to form the C-S bond and regenerate the Cu(I) catalyst. In other systems, copper can facilitate the regioselective C-H thiolation of substrates. semanticscholar.org
Nickel Catalysis: Nickel catalysts are versatile and can promote conjugate additions to enones. nih.gov A proposed mechanism for the reductive conjugate addition of organic halides to enones involves:
Formation of an L-Ni(0) complex which reacts with the enone and a silylating agent.
This forms an allylnickel intermediate.
Reaction with the organic halide and subsequent steps lead to the final functionalized product. nih.gov For direct thiol-Michael additions, nickel complexes can act as Lewis acids to activate the enone, similar to gold, or participate in radical-based pathways.
Table 2: Summary of Catalytic Systems for Thioetherification
| Metal | Typical Precursor | General Mechanism | Role of Metal |
| Palladium | Pd(OAc)₂, Pd(PPh₃)₄ | Oxidative Addition / Reductive Elimination | Forms active species for cross-coupling rsc.org |
| Gold | AuCl, AuCl₃, PPh₃AuNTf₂ | Lewis Acid Catalysis / Alkene Activation | Activates C=C bond for nucleophilic attack organic-chemistry.orgrsc.org |
| Copper | CuI, Cu(OTf)₂ | Oxidative Coupling / C-H Thiolation | Mediates coupling of thiolates and electrophiles semanticscholar.org |
| Nickel | NiCl₂(dme) | Lewis Acid Catalysis / Reductive Conjugate Addition | Forms active allylnickel intermediates nih.gov |
Influence of Solvent and Reaction Conditions on Mechanism and Selectivity
The thia-Michael addition can proceed through either a base-catalyzed or a nucleophile-initiated mechanism. mdpi.com In the base-catalyzed pathway, a base is used to deprotonate the thiol, forming a thiolate anion, which is a potent nucleophile. mdpi.com Solvents that can effectively solvate this thiolate anion will facilitate the reaction. Polar protic solvents, for instance, can stabilize the thiolate through hydrogen bonding, thereby increasing the reaction rate. mdpi.comsrce.hr Conversely, in the nucleophile-initiated mechanism, a nucleophile (like a phosphine) activates the Michael acceptor. mdpi.com The choice of solvent in this case is crucial for solubilizing the reactants and the catalyst while minimizing side reactions. mdpi.com
Research on similar thia-Michael additions has shown that polar solvents generally favor the reaction. For instance, in the addition of thiols to α,β-unsaturated carbonyl compounds, solvents that promote the formation of thiolates are preferred to enhance the reaction rate. mdpi.com This is particularly evident in base-catalyzed reactions where the initial deprotonation is the rate-limiting step. mdpi.com Furthermore, conducting the reaction in a high pH solution facilitates the formation of thiolate anions, thereby accelerating the addition. mdpi.com
The reaction can also be performed under solvent-free conditions, which offers environmental and economic advantages. srce.hrresearchgate.net In such cases, the use of a catalyst becomes even more critical to ensure the reaction proceeds efficiently. Catalysts like iodine, researchgate.net ferric chloride, srce.hr and copper(II) tetrafluoroborate (B81430) researchgate.net have been shown to be effective in promoting the Michael addition of thiols to α,β-unsaturated ketones under solvent-free conditions, often leading to high yields in short reaction times. srce.hrresearchgate.net
The steric and electronic properties of the reactants also play a significant role. The rate of thiol addition is influenced by the steric hindrance at the β-carbon of the α,β-unsaturated substrate. researchgate.net For the synthesis of this compound, methyl vinyl ketone is the Michael acceptor, which is relatively unhindered, thus favoring the addition.
Theoretical studies, such as those employing DFT calculations, have provided deeper insights into the energetics of these reactions. researchgate.net These studies have shown that the presence of substituents on the enone can affect the exothermicity of the reaction by stabilizing the reactant more than the product. researchgate.net While these calculations were performed on similar systems, the principles can be extended to the reaction of hexanethiol and methyl vinyl ketone.
The following tables summarize the expected influence of different solvents and reaction conditions on the synthesis of this compound based on established principles of the thia-Michael addition.
Table 1: Influence of Solvent on the Synthesis of this compound
| Solvent Type | Example Solvents | Expected Effect on Reaction Rate | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Stabilizes the thiolate anion through hydrogen bonding, increasing its nucleophilicity and facilitating proton transfer steps. mdpi.comsrce.hr |
| Polar Aprotic | Acetonitrile, DMF | Moderate to High | Can effectively solvate the reactants and catalysts. The rate can be high, especially with a suitable catalyst. mdpi.comresearchgate.net |
| Non-Polar | Toluene, Hexane | Low | Poor stabilization of charged intermediates and transition states, leading to slower reaction rates. researchgate.net |
| Solvent-Free | None | High (with catalyst) | Environmentally friendly and can lead to very fast reactions and high yields when an appropriate catalyst is used. srce.hrresearchgate.net |
Table 2: Influence of Reaction Conditions on the Synthesis of this compound
| Condition | Variation | Expected Effect on Selectivity and Yield | Rationale |
| Catalyst | Base (e.g., Triethylamine), Lewis Acid (e.g., FeCl₃), Nucleophile (e.g., Phosphine) | High yield and selectivity | Catalysts lower the activation energy, allowing the reaction to proceed under milder conditions and often with greater control over side reactions. mdpi.comsrce.hr |
| Temperature | Ambient to Reflux | Increased rate at higher temperatures | Higher temperatures generally increase the reaction rate. However, for exothermic Michael additions, excessive heat may not be necessary and could promote side reactions. ucl.ac.uk |
| pH | Basic (high pH) | Increased rate | High pH facilitates the deprotonation of the thiol to form the more nucleophilic thiolate anion, thus accelerating the reaction. mdpi.com |
| Reactant Ratio | Equimolar or slight excess of one reactant | Can influence yield and purity | Using a slight excess of the more volatile reactant (methyl vinyl ketone) can help drive the reaction to completion, but may require more rigorous purification. |
Advanced Spectroscopic Characterization and Structural Analysis
X-ray Absorption Spectroscopy for Sulfur Speciation and Oxidation State Determination
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific atom within a molecule. springernature.comnih.gov For 4-(Hexylsulfanyl)butan-2-one, XAS focusing on the sulfur atom can provide definitive information about its oxidation state and bonding environment.
Sulfur K-edge X-ray Absorption Near-Edge Structure (XANES) Spectroscopy
Sulfur K-edge XANES spectroscopy measures the absorption of X-rays as a core 1s electron of the sulfur atom is excited to unoccupied molecular orbitals. nih.gov The energy at which absorption sharply increases, known as the absorption edge, is highly sensitive to the oxidation state of the sulfur atom. nih.govresearchgate.net
In this compound, the sulfur exists as a thioether, which is in a reduced state (oxidation state -2). The Sulfur K-edge XANES spectrum would be expected to show an absorption edge at approximately 2472-2473 eV, characteristic of aliphatic sulfur compounds like methionine. nih.govacs.org This technique is particularly valuable for distinguishing the thioether from its potential oxidized derivatives. For instance, if the compound were oxidized to the corresponding sulfoxide (B87167) or sulfone, the absorption edge would shift to significantly higher energies (around 2476 eV for sulfoxide and 2482 eV for sulfone) due to the increased effective nuclear charge on the sulfur atom. researchgate.net The pre-edge features and the shape of the rising edge in the XANES spectrum can also serve as a "fingerprint" for the specific chemical environment of the thioether group. researchgate.net
Sulfur L-edge X-ray Absorption Spectroscopy for Fine Structural Details
While K-edge spectroscopy probes transitions from the 1s orbital, Sulfur L-edge spectroscopy involves the excitation of 2s and 2p electrons. These transitions occur at lower energies and can provide higher resolution information about the unoccupied molecular orbitals with sulfur p and d character. This technique can offer finer details on the covalent character of the C-S bonds and the nature of the orbitals involved in the thioether linkage, complementing the information on oxidation state obtained from K-edge XANES. uwo.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be established.
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The terminal methyl group of the hexyl chain would appear as a triplet, while the methyl group adjacent to the carbonyl would be a singlet. The various methylene (B1212753) (CH₂) groups would appear as multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing sulfur and carbonyl groups.
The ¹³C NMR spectrum is expected to display ten distinct signals, corresponding to each of the ten carbon atoms in the molecule, confirming the absence of molecular symmetry. libretexts.org The carbonyl carbon is the most deshielded, appearing at the lowest field (highest ppm value), typically in the range of 205-210 ppm. libretexts.orgdocbrown.info Carbons directly attached to the sulfur atom are also shifted downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| a | ~2.15 | Singlet | 3H | CH₃-C=O |
| b | ~2.75 | Triplet | 2H | -S-CH₂-CH₂-C=O |
| c | ~2.65 | Triplet | 2H | -S-CH₂-CH₂-C=O |
| d | ~2.50 | Triplet | 2H | S-CH₂-(CH₂)₄-CH₃ |
| e | ~1.55 | Multiplet | 2H | S-CH₂-CH₂-(CH₂)₃-CH₃ |
| f | ~1.30 | Multiplet | 4H | S-(CH₂)₂-(CH₂)₂-CH₂-CH₃ |
| g | ~0.90 | Triplet | 3H | S-(CH₂)₅-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~208 | C=O (C2) |
| ~43 | -S-CH₂-CH₂-C=O (C3) |
| ~32 | S-CH₂-(CH₂)₄-CH₃ |
| ~31.5 | S-CH₂-CH₂-(CH₂)₃-CH₃ |
| ~30 | CH₃-C=O (C1) |
| ~29.5 | -S-CH₂-CH₂-C=O (C4) |
| ~29 | S-(CH₂)₂-CH₂-(CH₂)₂-CH₃ |
| ~28 | S-(CH₂)₃-CH₂-CH₂-CH₃ |
| ~22.5 | S-(CH₂)₄-CH₂-CH₃ |
| ~14 | S-(CH₂)₅-CH₃ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. buffalostate.edu
The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch in a saturated aliphatic ketone, expected around 1715 cm⁻¹. echemi.comlibretexts.org Another key set of signals would be the C-H stretching vibrations from the numerous methyl and methylene groups, appearing in the 2850-3000 cm⁻¹ region. Weaker C-H bending vibrations would be observed in the 1350-1470 cm⁻¹ range. docbrown.info The C-S stretching vibration is typically weak and appears in the fingerprint region between 600 and 800 cm⁻¹, often making it difficult to assign definitively.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds like C-S and C-C often produce stronger signals than in IR. libretexts.org This can make Raman spectroscopy a useful tool for confirming the presence of the thioether linkage and analyzing the conformation of the alkyl backbone. scifiniti.com
Table 3: Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration | Technique |
|---|---|---|
| 2850-3000 | C-H Stretch (Alkyl) | IR, Raman |
| ~1715 | C=O Stretch (Ketone) | IR (Strong), Raman |
| 1350-1470 | C-H Bend (Alkyl) | IR |
| 600-800 | C-S Stretch (Thioether) | IR (Weak), Raman |
Mass Spectrometry for Molecular Formula and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its structure, based on its fragmentation pattern. For this compound (C₁₀H₂₀OS), high-resolution mass spectrometry would confirm the molecular formula by providing an exact mass of approximately 188.1235 amu.
Under electron ionization (EI), the molecule would form a molecular ion ([M]⁺˙) at a mass-to-charge ratio (m/z) of 188. This molecular ion would then undergo characteristic fragmentation. Key fragmentation pathways for ketones and thioethers include: wikipedia.org
Alpha-Cleavage: This is a major fragmentation pathway for both functional groups.
Cleavage adjacent to the carbonyl group would result in the loss of a hexylthioethyl radical or a methyl radical, leading to the formation of a highly stable acylium ion, [CH₃CO]⁺, which would produce a prominent peak at m/z 43. libretexts.orgyoutube.com
Cleavage at the C-C bond alpha to the sulfur atom can also occur.
C-S Bond Cleavage: The bond between carbon and sulfur can break, leading to fragments corresponding to the hexyl group ([C₆H₁₃]⁺ at m/z 85) and the sulfur-containing portion of the molecule.
McLafferty Rearrangement: This rearrangement is possible for ketones with a gamma-hydrogen. youtube.com It involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, though this may be a less dominant pathway for this specific structure.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 188 | [C₁₀H₂₀OS]⁺˙ | Molecular Ion |
| 145 | [C₆H₁₃SCH₂CH₂]⁺ | Loss of Acyl Radical |
| 117 | [CH₃COCH₂CH₂S]⁺ | Cleavage of Hexyl-S Bond |
| 85 | [C₆H₁₃]⁺ | Hexyl Cation |
| 43 | [CH₃CO]⁺ | Acylium Ion (likely base peak) |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations provide information on how electrons are distributed and how this distribution influences the molecule's geometry, energy, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. elsevierpure.comehu.eus It is employed to find the optimized molecular geometry—the three-dimensional arrangement of atoms with the lowest possible energy—and to calculate the total energy of the molecule. For 4-(Hexylsulfanyl)butan-2-one, a typical DFT calculation might use a functional like B3LYP combined with a basis set such as 6-31G* to achieve a balance between accuracy and computational cost. researchgate.net
The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stable energy minimum is reached. This provides a precise theoretical model of the molecule's structure. A recent computational study on a similar compound, 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), utilized DFT to identify multiple low-energy conformers, with the most stable structure having a non-planar arrangement. ulster.ac.uk For this compound, the flexible hexyl chain would also lead to several possible conformers that could be evaluated using this method.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| C-S | ~1.82 Å | |
| C-C (carbonyl α) | ~1.52 Å | |
| C-C (alkyl) | ~1.54 Å | |
| Bond Angle | C-CO-C | ~117° |
| C-S-C | ~100° |
Note: These values are typical and represent what would be expected from a DFT/B3LYP/6-31G calculation.*
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. ulster.ac.uk
For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons of the sulfur atom. The LUMO is anticipated to be localized primarily on the π* antibonding orbital of the carbonyl (C=O) group. This distribution suggests that the molecule would be susceptible to electrophilic attack at the sulfur atom and nucleophilic attack at the carbonyl carbon. ulster.ac.uk
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) | Description |
| HOMO | ~ -9.1 eV | Primarily localized on the sulfur atom's lone pairs. |
| LUMO | ~ -1.5 eV | Primarily localized on the carbonyl group (π* C=O). |
| HOMO-LUMO Gap | ~ 7.6 eV | Indicates moderate chemical reactivity. |
Note: Values are hypothetical, based on calculations for analogous thioethers and ketones.
Simulations of Reaction Pathways and Energy Landscapes
Theoretical simulations can map out the energetic changes that occur during a chemical reaction, identifying the most likely pathways from reactants to products.
After a transition state (the highest energy point on a reaction pathway) has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that this state correctly connects the desired reactants and products. uni-muenchen.deiastate.edu The IRC method follows the minimum energy path downhill from the transition state in both the forward and reverse directions. iastate.edu This is crucial for verifying the mechanism of a proposed reaction. researchgate.net For a hypothetical reaction involving this compound, such as the reduction of the ketone to an alcohol, an IRC calculation would be essential to validate the computed transition state for the hydride attack on the carbonyl carbon.
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and dynamics. nih.gov Due to its eight-carbon chain and several single bonds, this compound possesses significant conformational freedom. MD simulations can explore the potential energy surface to identify the most stable and populated conformers at a given temperature. This is particularly important for understanding how the molecule might interact with other molecules, such as binding to a receptor, where its shape plays a critical role. nih.gov
Prediction and Interpretation of Spectroscopic Properties through Computational Models
Computational models are invaluable for predicting and interpreting spectroscopic data, which are used to identify and characterize molecules. unibo.itnsf.gov By simulating spectra, researchers can confirm experimental results and assign specific spectral features to corresponding molecular vibrations or electronic transitions.
DFT calculations can accurately predict vibrational frequencies. These calculated frequencies can then be correlated with experimental infrared (IR) spectra to assign specific absorption bands to the stretching or bending of particular bonds. For this compound, key vibrational modes would include the C=O stretch of the ketone and the C-S stretch of the thioether group.
Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (IR Spectroscopy)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| C=O | Stretch | ~1710-1725 | 1705-1725 |
| C-S | Stretch | ~680-710 | 600-755 |
| C-H (sp³) | Stretch | ~2850-2960 | 2850-2960 |
Note: Predicted frequencies are often systematically scaled to better match experimental data.
Molecular Docking and Ligand Interaction Studies
Despite a thorough search of available scientific databases and literature, no specific molecular docking or ligand interaction studies focused on the mechanistic binding of this compound have been identified. Computational chemistry is a powerful tool for predicting the binding affinity and interaction patterns of small molecules with biological macromolecules, such as proteins. This type of analysis typically involves the use of sophisticated software to model the three-dimensional structures of both the ligand (this compound) and its potential target.
These studies would normally provide valuable insights into:
Binding Affinity: The strength of the interaction between the compound and its target, often expressed as a binding energy value (e.g., in kcal/mol).
Binding Pose: The preferred orientation of the compound when bound to the active site of the target protein.
Key Interacting Residues: The specific amino acids within the protein's binding pocket that form significant interactions with the compound.
Types of Interactions: The nature of the chemical bonds and non-bonded interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
Without such studies, the specific molecular targets of this compound and the precise mechanisms by which it might exert any biological effects at a molecular level remain speculative. Further experimental and computational research would be necessary to explore these aspects.
Mechanistic Aspects of Biological Activity of Sulfur Containing Ketones
General Mechanisms of Organosulfur Compounds in Cellular Systems
Organosulfur compounds represent a significant class of molecules with diverse biological functions. nih.gov The presence of sulfur, with its various oxidation states and reactivity, allows these compounds to participate in crucial biochemical reactions and modulate cellular functions. nih.gov
Organosulfur compounds are pivotal in maintaining cellular redox homeostasis, the delicate balance between reactive oxygen species (ROS) production and elimination. nih.gov Disruption of this balance leads to oxidative stress, a condition implicated in numerous diseases. nih.govfrontiersin.org These compounds exert their antioxidant effects through several mechanisms.
Many organosulfur compounds, including those found in garlic and cruciferous vegetables, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govfrontiersin.orgnih.gov Nrf2 is a master regulator of the cellular antioxidant response. nih.gov Under normal conditions, Nrf2 is kept inactive by binding to Keap1. Organosulfur compounds can react with specific cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. nih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a sequence in the promoter region of many cytoprotective genes, activating their transcription. nih.govnih.gov This leads to the increased synthesis of a battery of protective molecules, including:
Phase II Detoxification Enzymes: Such as NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov
Antioxidant Proteins: Including heme oxygenase-1 (HO-1) and thioredoxin (Trx). nih.gov
Glutathione (GSH) Biosynthesis and Regeneration Enzymes: GSH is a major endogenous antioxidant. nih.govresearchgate.net
For instance, diallyl trisulfide (DATS), an organosulfur compound from garlic, has been shown to modulate redox homeostasis by both inducing ROS generation and inhibiting ROS scavenging systems, which affects key signaling pathways. nih.govacs.orgacs.org Similarly, sulforaphane (B1684495) from broccoli is a well-studied Nrf2 activator that induces Phase I and II detoxification enzymes. nih.gov This activation of the Nrf2/ARE pathway is a key mechanism by which organosulfur compounds protect cells from oxidative damage. nih.govfrontiersin.org
Beyond Nrf2 activation, some organosulfur compounds can directly scavenge free radicals or regenerate other antioxidants. researchgate.netresearchgate.net For example, the alpha-lipoic acid (ALA) and its reduced form, dihydrolipoic acid (DHLA), form a potent redox couple capable of quenching various ROS and regenerating endogenous antioxidants like vitamin C and vitamin E. researchgate.net
The sulfur atom in organosulfur compounds is a soft donor atom, giving it a strong affinity for binding with metal ions, a process known as chelation. jcimcr.orgnumberanalytics.comebsco.com Chelating agents are compounds that can form stable, ring-like structures (chelates) with metal ions. ebsco.comnih.gov This ability is crucial for both normal physiological processes and for mitigating the toxicity of heavy metals.
Organosulfur compounds can coordinate with various bioessential metal ions, such as iron (Fe), copper (Cu), and zinc (Zn). This interaction can influence the activity of metalloenzymes and transcription factors. The binding of these compounds to metal ions is governed by the principles of coordination chemistry, where atoms like sulfur, nitrogen, and oxygen act as ligands. numberanalytics.comnih.gov The stability of the resulting metal complex is a key factor in its biological effect. numberanalytics.com
Sulfur-containing molecules, including amino acids like cysteine and peptides like glutathione, are natural chelators in the body. nih.gov Synthetic organosulfur compounds can mimic this function. For example, dithiocarbamates, which contain a sulfur-rich functional group, are known for their strong metal-binding capabilities. cdnsciencepub.com The ability of thioether ketones to chelate metal ions could modulate cellular signaling pathways that are dependent on these metals. While direct evidence for 4-(hexylsulfanyl)butan-2-one is limited, the presence of both a thioether sulfur and a ketone oxygen provides potential sites for metal coordination. researchgate.netiucr.orgdoi.org
Molecular Basis of Interaction with Biological Macromolecules (e.g., enzymes, receptors)
The interaction of sulfur-containing ketones with biological macromolecules is central to their pharmacological effects. The ketone and thioether moieties can engage in various non-covalent and, in some cases, covalent interactions with proteins.
Thioether ketones are a known class of enzyme inhibitors. A prominent example is the inhibition of esterases, such as carboxylesterases (CEs) and phospholipases A2 (PLA₂), by trifluoromethylketones (TFKs) that also contain a thioether group. nih.govnih.govmetabolomics.se
The mechanism of inhibition often involves the ketone group acting as an electrophile that is attacked by a nucleophilic residue (e.g., serine) in the enzyme's active site. metabolomics.semetabolomics.se The presence of the adjacent thioether moiety and, in TFKs, the highly electronegative fluorine atoms, enhances the electrophilicity of the ketone's carbonyl carbon. metabolomics.se This attack forms a stable, reversible tetrahedral intermediate (a hemiketal), which mimics the transition state of the natural substrate's hydrolysis. metabolomics.semetabolomics.se Because this adduct is much more stable than the actual transition state, the enzyme becomes effectively inhibited.
Studies on TFK inhibitors of carboxylesterases have shown that thioether-containing compounds are generally more potent than their sulfinyl or sulfonyl analogs. nih.govmetabolomics.se The length of the preincubation time between the inhibitor and the enzyme can also significantly affect the measured inhibition constant (Ki), indicating a slow, tight-binding interaction. nih.govmetabolomics.se For certain proteases, such as caspases, monofluorinated peptidyl ketones can act as irreversible inhibitors by forming a covalent thioether linkage with a cysteine residue in the active site. mdpi.com
The thioether group (sulfide) in compounds like this compound can engage in specific interactions within a protein's binding pocket. The sulfur atom can participate in non-covalent interactions, such as hydrophobic interactions and weaker C-H···S hydrogen bonds. doi.orgresearchgate.net The unique chemical reactivity of the thioether group, as seen in the amino acid methionine, allows for functional modifications like alkylation and oxidation, which can alter protein structure and function. escholarship.org
Alkylation of thioether groups can lead to the formation of sulfonium (B1226848) ions, which alters the charge, conformation, and solubility of the molecule or protein. escholarship.org While this is a chemical modification, it highlights the reactive potential of the thioether moiety. The binding of a thioether ketone to a protein is a dynamic process. The flexibility of the hexyl chain in this compound allows it to adopt various conformations to fit into hydrophobic pockets of a target protein.
The binding of a small molecule to a site other than the active site (an allosteric site) can modulate the protein's activity. While specific allosteric modulation by this compound has not been detailed, the structural features of thioether ketones make them candidates for such interactions. The binding event can induce conformational changes that are transmitted to the active site, either enhancing or inhibiting its function. The development of biocatalytic methods for synthesizing chiral γ-thioether ketones highlights the specific interactions these molecules can have within an enzyme's active site, where the enzyme can control the stereochemistry of the product. acs.org
Structure-Activity Relationship (SAR) Studies of Thioether Ketone Scaffolds in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for designing more potent and selective compounds. For thioether ketones, SAR studies have revealed key features that govern their efficacy as enzyme inhibitors and bioactive molecules.
In the context of trifluoromethylketone (TFK) inhibitors of carboxylesterases, several SAR principles have been established: nih.govmetabolomics.se
Oxidation State of Sulfur: Thioether-containing TFKs are generally more potent inhibitors than their corresponding sulfoxide (B87167) or sulfone analogs. nih.govmetabolomics.se
Hydrophobic Chain: The nature of the alkyl or aromatic group attached to the thioether is critical. Longer alkyl chains or the presence of aromatic groups can significantly increase inhibitory potency, suggesting the importance of hydrophobic interactions with the enzyme's active site. nih.gov
A study on phospholipase A₂ (PLA₂) inhibitors also found that the presence of a thioether beta to the carbonyl group of trifluoromethyl ketones increased inhibitory potency. nih.gov
The following table summarizes SAR findings for thioether ketone inhibitors of carboxylesterases.
| Structural Feature | Observation | Implication for Activity | Reference |
| Sulfur Oxidation State | Thioether > Sulfoxide/Sulfone | The less oxidized thioether form is generally more potent. | nih.govmetabolomics.se |
| Alkyl Chain Length | Longer chains increase potency | Enhanced hydrophobic interactions with the enzyme's active site. | nih.gov |
| Ketone Moiety | Trifluoromethyl ketone is highly potent | The ketone acts as a transition-state analog, forming a stable adduct with active site serine. | metabolomics.semetabolomics.se |
| Isosteric Replacement | Replacing thioether with a cyclopropylidene group attenuated potency | The specific electronics and geometry of the thioether are important for optimal binding and activity. | nih.gov |
In the development of antimalarial compounds based on a 4-thio-thienopyrimidine scaffold, replacing the thioether linkage with a 1,1-cyclopropylidene group, intended to block oxidative metabolism, resulted in a significant loss of potency. nih.gov This suggests that the electronic properties and bond angles of the thioether are crucial for activity, and not just its steric bulk. nih.gov Conversely, a related ketone analog, which was electronically a poorer mimic, retained some activity, highlighting the complex interplay of steric and electronic factors in ligand-protein interactions. nih.gov
Biochemical Transformation and Metabolic Pathways within Biological Systems
The biochemical transformation of xenobiotic compounds, such as the sulfur-containing ketone this compound, is a critical process that determines their biological activity, duration of action, and potential for toxicity. In biological systems, these transformations are primarily enzymatic and are broadly categorized into Phase I and Phase II metabolic reactions. While direct and specific metabolic studies on this compound are not extensively documented in publicly available literature, its metabolic fate can be predicted with a high degree of confidence based on the well-established metabolic pathways of its constituent functional groups: a thioether (sulfide) and a ketone.
The metabolism of sulfur-containing compounds is a significant area of research in toxicology and pharmacology. The versatility of sulfur to exist in various oxidation states allows for a diverse range of metabolic reactions. mdpi.com Generally, the metabolism of compounds containing a sulfide (B99878) linkage proceeds through oxidation of the sulfur atom. libretexts.org This is a common Phase I metabolic pathway.
The primary metabolic transformations anticipated for this compound involve oxidation of the sulfur atom and reduction of the ketone group.
Phase I Metabolism:
S-Oxidation: The thioether moiety is susceptible to oxidation by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). This process is expected to yield the corresponding sulfoxide, 4-(Hexylsulfinyl)butan-2-one, as the initial metabolite. Further oxidation of the sulfoxide can lead to the formation of the sulfone, 4-(Hexylsulfonyl)butan-2-one. libretexts.org This S-oxidation pathway is a major route for the detoxification of many sulfur-containing xenobiotics.
Carbonyl Reduction: The ketone group in this compound can undergo reduction by carbonyl reductases, a class of NAD(P)H-dependent enzymes, to form the corresponding secondary alcohol, 4-(Hexylsulfanyl)butan-2-ol. uwindsor.ca This is a common metabolic fate for many ketones.
Hydroxylation of the Alkyl Chain: While S-oxidation is generally the favored initial metabolic step for thioethers, hydroxylation at various positions on the hexyl chain or the butanone backbone by CYP enzymes is also a possible, though likely minor, metabolic pathway. libretexts.org
Phase II Metabolism:
Following Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body.
Glucuronidation: The secondary alcohol metabolite, 4-(Hexylsulfanyl)butan-2-ol, can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a glucuronide conjugate.
The table below summarizes the predicted primary metabolic pathways and the resulting metabolites of this compound.
| Metabolic Pathway | Enzyme Family | Metabolite | Metabolite Structure |
| S-Oxidation | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMOs) | 4-(Hexylsulfinyl)butan-2-one | CH₃(CH₂)₅S(O)CH₂CH₂C(O)CH₃ |
| S-Oxidation (further) | Cytochrome P450 (CYP) | 4-(Hexylsulfonyl)butan-2-one | CH₃(CH₂)₅S(O)₂CH₂CH₂C(O)CH₃ |
| Carbonyl Reduction | Carbonyl Reductases | 4-(Hexylsulfanyl)butan-2-ol | CH₃(CH₂)₅SCH₂CH₂CH(OH)CH₃ |
Environmental Fate and Transformation Mechanisms
Biodegradation Pathways and Microbial Transformation Processes
The biodegradation of 4-(Hexylsulfanyl)butan-2-one is anticipated to proceed through microbial actions that target its functional groups. Microorganisms in various environments, particularly in wastewater treatment facilities, possess the enzymatic machinery to break down complex organic molecules.
The presence of both a sulfur-containing moiety and a ketone suggests that this compound can be degraded under both aerobic and anaerobic conditions, although the specific pathways and efficiencies may differ.
Aerobic Degradation: Under aerobic conditions, microorganisms are known to metabolize alkyl sulfides. A notable example is the bacterium Thiobacillus sp. strain ASN-1, which has been shown to degrade a variety of dialkyl sulfides, including diethyl sulfide (B99878) and dibutyl sulfide. nih.govasm.org The degradation process typically involves the oxidation of the sulfur atom to form a sulfoxide (B87167) and subsequently a sulfone. This oxidation increases the water solubility and polarity of the compound, facilitating further breakdown. researchgate.net The butanone portion of the molecule is also susceptible to aerobic degradation. The initial step in the aerobic degradation of the hexyl chain would likely involve omega-oxidation followed by beta-oxidation, progressively shortening the carbon chain.
Anaerobic Degradation: In anaerobic environments, such as those found in certain stages of wastewater treatment, the degradation of organosulfur compounds also occurs. Sulfate-reducing bacteria can utilize organic compounds as electron donors while reducing sulfate (B86663) to sulfide. google.commdpi.com For this compound, anaerobic pathways might involve the cleavage of the carbon-sulfur bond, potentially releasing hexanethiol and butan-2-one as intermediates. These intermediates would then be further degraded. For instance, butan-2-one can be utilized by fermentative bacteria, which convert it into smaller organic acids and alcohols. nih.gov The bacterium Thiobacillus sp. strain ASN-1 is also capable of degrading alkyl sulfides anaerobically in the presence of nitrate (B79036) as an electron acceptor. nih.gov
A study on a microbial consortium acclimated to 1,2-dibromoethane (B42909) demonstrated degradation under both aerobic and anaerobic conditions, highlighting the adaptability of microbial communities to halogenated alkanes, a principle that can be extended to other complex organic molecules. mdpi.com
Table 1: Predicted Microbial Degradation of this compound in Wastewater
| Condition | Key Microbial Processes | Probable Intermediate Products | Final Products |
|---|---|---|---|
| Aerobic | S-oxidation, ω-oxidation, β-oxidation | 4-(Hexylsulfinyl)butan-2-one, 4-(Hexylsulfonyl)butan-2-one, shorter-chain carboxylic acids | Carbon dioxide, Water, Sulfate |
| Anaerobic | C-S bond cleavage, Fermentation | Hexanethiol, Butan-2-one, Volatile fatty acids | Methane, Carbon dioxide, Sulfide |
While specific transformation products of this compound have not been documented, based on the metabolism of similar compounds, a number of intermediates can be predicted.
During aerobic degradation, the primary transformation products are expected to be the oxidized sulfur species:
4-(Hexylsulfinyl)butan-2-one (Sulfoxide): The initial product of sulfur oxidation.
4-(Hexylsulfonyl)butan-2-one (Sulfone): Further oxidation of the sulfoxide.
These oxidized products are generally more water-soluble and less volatile than the parent thioether. researchgate.net Subsequent degradation would likely cleave the carbon chain.
Under anaerobic conditions, the cleavage of the thioether bond would likely yield:
Hexanethiol
Butan-2-one
Further anaerobic metabolism would convert these intermediates into various smaller molecules. For example, studies on the anaerobic transformation of sulfamethoxazole, another organosulfur compound, have shown that reductive cleavage and rearrangement of molecular moieties are key pathways. researchgate.net The formation of thioether metabolites has also been observed in the reductive metabolism of some pharmaceutical compounds. researchgate.net
Environmental Persistence and Factors Influencing Mobility
The environmental persistence of this compound will be a balance between its susceptibility to biodegradation and abiotic degradation processes and its physical-chemical properties that influence its mobility.
Persistence: The presence of the thioether linkage suggests that this compound may be more persistent than analogous compounds without the sulfur atom. However, the combination of a flexible alkyl chain and a ketone group likely makes it susceptible to microbial attack, limiting its long-term persistence. As a naturally occurring substance, elemental sulfur itself is not considered to cause significant long-term environmental problems, though it can be persistent in soil. herts.ac.uk The persistence of organosulfur compounds can vary greatly depending on environmental conditions and the specific microbial populations present. bohrium.com
Table 2: Summary of Environmental Fate Parameters for this compound
| Parameter | Predicted Behavior | Influencing Factors |
|---|---|---|
| Biodegradation | Susceptible under both aerobic and anaerobic conditions | Microbial community composition, availability of electron acceptors (O₂, NO₃⁻), temperature, pH |
| Photolysis | Potential for degradation, especially in the presence of photosensitizers | Sunlight intensity, water clarity, presence of dissolved organic matter |
| Hydrolysis | Generally slow under neutral pH | pH, temperature |
| Persistence | Moderately persistent, with degradation occurring over time | Balance between degradation rates and environmental conditions |
| Mobility | Low to moderate mobility of the parent compound; higher mobility of oxidized metabolites | Soil organic carbon content, water solubility, formation of polar transformation products |
Impact of Sulfur Oxidation State Transformations on Environmental Dynamics
The environmental behavior of this compound is significantly influenced by the oxidation state of its sulfur atom. As a thioether (or sulfide), the sulfur exists in a reduced state. However, through various environmental processes, this sulfur atom can be oxidized, leading to the formation of corresponding sulfoxides and sulfones. These transformations fundamentally alter the physicochemical properties of the molecule, which in turn dictates its environmental fate, transport, and persistence.
In its initial thioether form, the sulfur in this compound has an oxidation state of -2. Environmental oxidation can proceed in two primary steps: first to a sulfoxide (4-(hexylsulfinyl)butan-2-one) where the sulfur atom has an oxidation state of 0, and then further to a sulfone (4-(hexylsulfonyl)butan-2-one), with a sulfur oxidation state of +2. This stepwise oxidation can be driven by both abiotic and biotic mechanisms. Microbial oxidation is a significant pathway, as many microorganisms can oxidize organic sulfur compounds. geoscienceworld.orgcgiar.org Chemical oxidation also occurs, particularly through reactions with photochemically generated reactive oxygen species in the atmosphere or water, and can even happen spontaneously at air-water interfaces like those on sea spray aerosols. researchgate.netacs.org
The most critical impact of sulfur oxidation is the substantial increase in the polarity and hydrophilicity of the molecule. The introduction of highly polar sulfoxide (S=O) and sulfone (O=S=O) functional groups drastically changes how the compound interacts with its environment compared to the less polar parent thioether.
Research on analogous organosulfur compounds, such as thioether-containing polyesters, provides quantitative insight into these changes. In one study, the oxidation of a polymer from a thioether to a sulfone form resulted in a significant reduction in its water contact angle, indicating a major increase in surface wettability and, by extension, hydrophilicity. figshare.comacs.org This increased water solubility has profound implications for the environmental dynamics of a substance like this compound. An oxidized form will be more mobile in aqueous systems, more readily leached from soil into groundwater, and less likely to partition into sediment or biota.
Furthermore, the change in oxidation state directly impacts the compound's susceptibility to degradation. The introduction of electron-withdrawing sulfone groups can make the molecule more amenable to breakdown. figshare.com Studies on thioether-containing polymers demonstrated that their conversion to poly(sulfone-esters) led to "ultrafast degradation kinetics" in compost. figshare.comacs.org While the degradation rate for the thioether form was modest, the sulfone form exhibited a dramatically accelerated rate of mass loss. figshare.comacs.org This suggests that the environmental persistence of this compound would decrease significantly as its sulfur atom becomes more oxidized.
The table below, based on data from analogous polymeric systems, illustrates the dramatic effect of sulfur oxidation on key properties that influence environmental dynamics.
Table 1: Impact of Sulfur Oxidation State on Physicochemical and Degradation Properties of Thioether-Containing Polymers
| Property | Thioether Form | Sulfone (Oxidized) Form | Implication for Environmental Dynamics |
|---|---|---|---|
| Water Contact Angle | ~80° | ~43° | Increased hydrophilicity and water solubility, leading to higher mobility in aquatic environments. figshare.comacs.org |
| Degradation Rate (Mass Loss) | 9–19 mg/day | 430–2318 mg/day | Significantly reduced environmental persistence and faster biological or chemical breakdown. figshare.comacs.org |
Advanced Applications in Materials Science and Catalysis
Design and Application of Thioether Ketones as Ligands in Coordination Chemistry
Thioether ketones represent a versatile class of ligands in coordination chemistry. The sulfur atom of the thioether acts as a soft Lewis base, while the oxygen atom of the ketone is a harder Lewis base. This duality allows them to bind with a variety of metal ions, leading to the formation of diverse metal complexes and frameworks with tunable properties. bccampus.ca
The synthesis of metal-organic frameworks (MOFs) and other coordination complexes often relies on organic ligands that can bridge metal ions or clusters. rsc.orgresearchgate.net Thioether-containing ligands are of particular interest for creating materials with unique electronic and catalytic properties. rsc.org The synthesis of such frameworks can be achieved through two main routes: direct synthesis using a thioether-functionalized ligand or post-synthetic modification where the thioether group is introduced after the framework has been formed. rsc.org
For a molecule like 4-(Hexylsulfanyl)butan-2-one, its thioether and ketone functionalities can coordinate with metal centers to form discrete metal-organic complexes or be incorporated into larger, porous MOFs. rsc.orgresearchgate.net The synthesis typically involves combining the ligand with a metal salt in a suitable solvent, often under solvothermal conditions to promote crystallization. researchgate.net The resulting structures are influenced by the coordination preferences of the metal ion and the geometry of the ligand. acs.org For instance, thioether Schiff base ligands have been used to create mononuclear nickel(II) complexes and rhodium(III) complexes, demonstrating the viability of thioether-containing molecules in forming stable coordination compounds. researchgate.net
Table 1: Examples of Metal Complexes with Thioether-Containing Ligands
| Metal Center | Ligand Type | Resulting Complex/Framework | Potential Application | Source |
|---|---|---|---|---|
| Palladium(II) | Thioether with di-(2-picolyl) amine arms | Cationic dinuclear complexes | Suzuki coupling catalysis | uaeh.edu.mx |
| Hf, Zr, Ti | Thioether-amido bidentate ligands | Group IV metal complexes | Olefin copolymerization | acs.orgnih.gov |
| Nickel(II) | Thioether Schiff base | Mononuclear octahedral complex | Oxidation catalysis | researchgate.net |
| Silver(I) | Bis-alkylaryl thioether | Macrocyclic complexes | Tandem addition/cycloisomerization | beilstein-journals.org |
Metal complexes derived from thioether ligands have demonstrated significant catalytic activity in a range of organic transformations. The electronic properties and steric environment of the ligand play a crucial role in determining the efficacy of the catalyst. nih.gov
Olefin Polymerization: Group IV metal complexes bearing thioether-amido ligands have been successfully employed for high-temperature ethylene/1-octene (B94956) copolymerization. acs.orgnih.gov The catalytic activity and the degree of 1-octene incorporation were found to be highly dependent on both the metal center (Hf > Zr > Ti) and the ligand structure. acs.orgnih.gov Specifically, ligands with less steric hindrance around the sulfur atom were more favorable for the copolymerization reactions. nih.gov One hafnium complex with a methyl group on the sulfur atom showed exceptional activity and thermal stability, producing high-value polyolefin elastomers. nih.gov
Cross-Coupling Reactions: Cationic dinuclear palladium(II) complexes supported by thioether ligands have been used as effective catalyst precursors in Suzuki coupling reactions, demonstrating efficiency comparable to or even exceeding commercial palladium catalysts. uaeh.edu.mx
Oxidation and Hydrogenation: Copper complexes with thioether Schiff base ligands have shown excellent catalytic activity for the oxidation of alcohols to aldehydes using hydrogen peroxide as an oxidant. researchgate.net Conversely, rhodium(III) complexes have been tested as catalysts for the transfer hydrogenation of ketones. researchgate.net Iron and manganese pincer complexes have also shown activity in the hydrogenation of ketones to alcohols. mdpi.com
Surface Chemistry and Supramolecular Assembly of Thioethers
Thioethers are an important class of molecules for modifying metal surfaces, offering an alternative to the more commonly studied alkanethiols. nih.govresearchgate.net Their unique adsorption characteristics allow for the formation of highly ordered two-dimensional structures, known as self-assembled monolayers (SAMs). aip.orgresearchgate.net
Unlike thiols, which bind to gold surfaces through the cleavage of the S-H bond, thioethers adsorb intact. researchgate.net This results in a weaker, less disruptive interaction with the metal surface, which can lead to monolayers with fewer defects. researchgate.net The thioether molecule typically lies flat on the surface, allowing for van der Waals interactions between the alkyl chains and the metal substrate. aip.org This adsorption geometry provides an opportunity to control the packing and properties of the monolayer parallel to the surface by modifying the thioether's alkyl chains. researchgate.netaip.org
Studies using scanning tunneling microscopy (STM) have shown that thioethers with alkyl chains up to eighteen carbons long adsorb in this flat-lying configuration. aip.org This contrasts with typical alkanethiolate SAMs where the alkyl chains are oriented upright, limiting their interaction with the surface. aip.orgresearchgate.net
The structure of the alkyl chains in a thioether molecule significantly impacts the formation and ordering of its self-assembled monolayer. aip.orgaip.org
Branching: The introduction of branching in the alkyl chain affects intermolecular interactions and the resulting molecular lattice. aip.org A study comparing n-butyl methyl sulfide (B99878) with its branched isomer, tert-butyl methyl sulfide, on a Au(111) surface found that both formed highly ordered arrays. nih.govaip.org However, the branching in the tert-butyl group had a noticeable effect on the intermolecular forces and the size of the molecular lattice. aip.org Generally, branching is known to reduce van der Waals interactions in three-dimensional systems. researchgate.netaip.org
Chirality: Chirality, whether intrinsic to the molecule or induced by its adsorption onto a surface, plays a critical role in supramolecular assembly. uh.edu Asymmetric thioethers become chiral upon binding to a symmetric surface because the sulfur atom becomes a stereocenter. aip.orgresearchgate.net This can lead to enantiospecific interactions and the formation of large, highly ordered homochiral domains. aip.org For example, butyl methyl sulfide assembles into long homochiral rows on Au(111). aip.org However, a study of butyl sec-butyl sulfide, which has intrinsic chirality, found that a racemic mixture did not form highly ordered arrays, likely due to weak enantiospecific interactions leading to multiple, energetically similar structures. nih.govaip.org
Table 2: Effect of Thioether Structure on Self-Assembly on Au(111)
| Thioether | Structural Feature | Observed Assembly Behavior | Source |
|---|---|---|---|
| Butyl methyl sulfide | Asymmetric, straight-chain | Forms large, highly ordered homochiral domains. | aip.org |
| Tert-butyl methyl sulfide | Branched isomer | Forms highly ordered arrays despite the bulky group; affects lattice size. | nih.govaip.org |
Chemical Derivatization Strategies for Analytical Methodologies
For analytical purposes, such as quantification by gas chromatography (GC) or high-performance liquid chromatography (HPLC), chemical derivatization is often necessary. research-solution.comlibretexts.org This process modifies the analyte to improve its volatility, thermal stability, or detectability. research-solution.comlibretexts.org For a bifunctional molecule like this compound, derivatization can target either the ketone group or the thioether moiety.
The primary goals of derivatization in chromatography include:
Enhanced Volatility: Converting polar functional groups (like ketones) into less polar, more volatile derivatives for GC analysis. research-solution.comresearchgate.net
Improved Stability: Protecting thermally labile groups from degradation at the high temperatures used in GC. researchgate.net
Increased Detectability: Introducing a chromophore, fluorophore, or electrochemically active group to enhance the response in HPLC detectors. libretexts.org
For the ketone group in this compound, several derivatization reactions are possible. Reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) produces a DNPH derivative with strong UV absorbance, making it easily detectable. researchgate.net Other reagents like O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA) can be used to create derivatives suitable for sensitive detection by electron capture detectors (ECD) in GC. researchgate.net
The thioether group can be derivatized through oxidation. For instance, online generation of bromine can oxidize thioethers, and the consumption of the reagent can be detected electrochemically. psu.edu
Table 3: Potential Derivatization Strategies for this compound
| Target Functional Group | Reagent Class | Example Reagent | Purpose / Detection Method | Source |
|---|---|---|---|---|
| Ketone | Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH) | Adds a strong UV chromophore for HPLC-UV analysis. | researchgate.net |
| Ketone | Hydroxylamines | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Improves volatility and sensitivity for GC-ECD. | researchgate.net |
| Ketone | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility for GC-MS by forming enol silyl (B83357) ethers. | research-solution.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-octene |
| 2-(benzylthio) aniline |
| 2-aminothiophenol |
| 2-bromothiophenol |
| 3-(methylthio)propanol |
| 4-(2-furyl)butan-2-one |
| 4-(tetrahydro-2-furyl)butan-2-ol |
| 4-(tetrahydro-2-furyl)butan-2-one |
| 4,4,4-trifluorobutyl methyl sulfide |
| Acetic acid |
| Acetic anhydride |
| Acetone |
| Acetonitrile |
| Acetophenone |
| Alkanethiols |
| Ampicillin |
| Androsterone |
| Benzyl alcohol |
| Benzylamine |
| Benzophenone |
| Butyl methyl sulfide |
| Butyl sec-butyl sulfide |
| Butyric acid |
| Cinchona alkaloids |
| Cyclohexanol |
| Cyclohexanone |
| Demoxepam |
| Dibutyl sulfide |
| Ethylene |
| Furfural acetone |
| Heptahelicene |
| Hexane |
| Methanol |
| N-(2-bromoethyl)phthalimide |
| N-butyl methyl sulfide |
| O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine |
| Pentafluorobenzyl bromide |
| Propionic acid |
| Propylene |
| Ranitidine |
| Tartaric acid |
| Tert-butyl methyl sulfide |
| Thioacetic acid |
| Thiophene-2-carbaldehyde |
| Thioridazine |
| Toluene |
Chemical Labeling for Enhanced Spectroscopic Detection
In many analytical applications, particularly in complex biological or environmental samples, the direct detection of a target molecule can be challenging due to low abundance or poor ionization efficiency in mass spectrometry. Chemical labeling is a widely employed strategy to overcome these limitations. By attaching a specific tag to the analyte of interest, its detectability can be significantly enhanced.
For a ketone like this compound, the carbonyl group serves as a prime target for derivatization. A variety of reagents can react with the ketone to introduce a tag that improves spectroscopic properties. For instance, reagents containing a chargeable moiety can be introduced to enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). ddtjournal.com Hydroxylamine derivatives, for example, react with ketones to form oximes, which can improve detection sensitivity. ddtjournal.com
The general process of chemical labeling for ketones for enhanced detection is summarized in the table below.
| Labeling Strategy | Target Functional Group | Enhancement Principle | Potential Application for this compound |
| Derivatization with chargeable moieties | Ketone (carbonyl) | Increased ionization efficiency for mass spectrometry. ddtjournal.com | Improved detection limits in complex matrices. |
| Fluorogenic labeling | Ketone (carbonyl) | Introduction of a fluorescent tag for sensitive detection by fluorescence spectroscopy. | Quantitative analysis in biological or environmental samples. |
| Chromogenic labeling | Ketone (carbonyl) | Introduction of a colored tag for detection by UV-Vis spectroscopy. | Use in assays where a colorimetric readout is desired. |
Stable Isotope-Coded Derivatization for Quantitative Analysis
Stable isotope labeling is a powerful technique for accurate quantification in mass spectrometry. This method involves the use of a derivatizing agent that exists in two forms: a "light" version containing the naturally abundant isotopes and a "heavy" version enriched with a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). doi.org
When a sample and a standard (or two different samples) are derivatized with the light and heavy reagents, respectively, the resulting labeled analytes will have a characteristic mass difference but will co-elute during chromatography and exhibit similar ionization efficiencies. By comparing the signal intensities of the light and heavy-labeled analyte in the mass spectrometer, precise relative or absolute quantification can be achieved.
For this compound, its ketone group can be targeted for stable isotope-coded derivatization. Various isotope-coded derivatization reagents for carbonyl compounds have been developed. These reagents typically react with the ketone to introduce a tag containing stable isotopes. acs.orgscispace.com
The presence of a sulfur atom in this compound also opens up the possibility of using sulfur isotopes (e.g., ³⁴S) for labeling, which is a less common but valuable technique for tracking sulfur-containing compounds. doi.orgchemrxiv.orgnih.gov This could involve synthesizing a version of the molecule with an enriched sulfur isotope.
The table below outlines the principles of stable isotope-coded derivatization for ketones.
| Derivatization Approach | Principle | Typical Isotopes Used | Relevance to this compound |
| Isotope-Coded Derivatization Reagents | A pair of "light" and "heavy" reagents react with the ketone, introducing a mass tag for quantitative MS analysis. acs.org | ²H, ¹³C, ¹⁵N | The ketone functional group can be readily derivatized using established methods for carbonyls. |
| Global Stable Isotope Labeling | The entire molecule is synthesized using precursors enriched with stable isotopes. doi.org | ¹³C, ³⁴S | A version of this compound could be synthesized with ¹³C or ³⁴S for use as an internal standard. |
Although no specific research has been published on the application of these advanced analytical techniques to this compound itself, the established chemistry of its constituent functional groups strongly suggests its suitability for such methodologies. Future research could explore these avenues to develop sensitive and quantitative analytical methods for this and related compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Hexylsulfanyl)butan-2-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution of a ketone precursor with hexanethiol under basic conditions. Solvent choice (e.g., THF or DMF) and temperature (40–60°C) significantly affect reaction efficiency. For example, polar aprotic solvents enhance nucleophilicity, while elevated temperatures accelerate thiolate formation. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 1:9 to 4:6) is recommended to isolate the product .
- Key Parameters : Monitor reaction progress via TLC or GC-MS. Optimize stoichiometry (1:1.2 ketone:thiol ratio) to minimize side products like disulfides.
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the ketone (δ ~2.1 ppm for CHCO) and hexylsulfanyl moiety (δ ~2.5–2.7 ppm for SCH).
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion detection (expected m/z ≈ 188.3).
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~650 cm (C-S bond) validate functional groups.
Advanced Research Questions
Q. How do chemoselective reduction strategies differ for α,β-unsaturated derivatives of this compound?
- Methodology : Compare catalytic hydrogenation (Pd/C, H) vs. metal-free reductions (e.g., benzeneselenol). For example, hydrogenation may reduce both the ketone and alkene, while selenol selectively targets the α,β-unsaturated system without affecting the sulfide group. Monitor selectivity via -NMR or HPLC .
- Data Analysis : Hydrogenation yields secondary alcohols but risks over-reduction, whereas selenol methods preserve the ketone (yields >85%) .
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?
- Experimental Design :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL).
- Time-Kill Studies : Assess bactericidal kinetics at 2× MIC.
Q. How can contradictory data on reaction yields in synthetic pathways be resolved?
- Troubleshooting :
- Solvent Purity : Trace moisture in THF or DMF can deactivate bases (e.g., NaH), reducing yields. Use molecular sieves or anhydrous conditions.
- Side Reactions : Hexanethiol oxidation to disulfides can compete; add antioxidants (e.g., BHT) or work under inert gas.
Q. What strategies enhance the stability of this compound in polymer matrices?
- Methodology : Incorporate the compound into methacrylate-based copolymers via free-radical polymerization. Use AIBN initiator in diethyl carbonate ("green" solvent) at 70°C.
- Results : Poly(this compound) exhibits a glass transition temperature (T) ~70°C, comparable to aromatic analogs. Stability improves with hydrophobic side chains .
Methodological and Safety Considerations
Q. How to validate analytical methods for quantifying this compound in complex mixtures?
- Protocol :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30).
- Calibration : Prepare standards (0.1–100 µg/mL) and assess linearity (R > 0.99).
Q. What safety protocols are critical when handling this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
